molecular formula C16H20FN3O4 B3117564 N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide CAS No. 224323-50-6

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

Cat. No. B3117564
M. Wt: 337.35 g/mol
InChI Key: TYZROVQLWOKYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide” is also known as Linezolid . It has the empirical formula C16H20FN3O4 and a molecular weight of 337.35 .


Molecular Structure Analysis

The molecular structure of Linezolid consists of a morpholinyl phenyl oxazolidinyl acetamide group . The InChI string representation of its structure is InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) .


Physical And Chemical Properties Analysis

Linezolid is a bioactive small molecule . It has a molecular weight of 337.35 .

Scientific Research Applications

Antibacterial Properties

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, commonly referred to as Linezolid, has been extensively studied for its antibacterial properties. Research has demonstrated its effectiveness against a variety of bacterial clinical isolates, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. Linezolid works by inhibiting bacterial protein synthesis and shows bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci. Notably, it is effective against strains resistant to vancomycin and penicillin, making it a valuable antibiotic for treating infections resistant to common antitubercular agents (Zurenko et al., 1996).

Drug Delivery Systems

Linezolid's applications extend to drug delivery systems. For instance, poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid have been developed for controlled release in topical applications. These membranes show effective antibacterial activity against Staphylococcus aureus and are promising for local delivery of antibiotics in topical treatments (Tammaro et al., 2015).

Solid-State Characterization

Extensive studies have been conducted on the solid-state characterization of Linezolid, including its polymorphism. This research is crucial for understanding its stability, formulation, and quality control. The polymorphic forms of Linezolid have been analyzed through methods like X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, providing insights into the drug's physical properties and behavior under different conditions (Maccaroni et al., 2008).

Synthesis and Structural Studies

The synthesis of Linezolid and its intermediates is a significant area of research. Modifications in the synthetic methods have led to more efficient and scalable processes. These studies not only provide insights into the chemical properties of Linezolid but also pave the way for the development of new oxazolidinone derivatives with potential antibacterial activities. Structural studies through methods like NMR and IR spectroscopy contribute to a deeper understanding of the molecular structure and properties of Linezolid and its related compounds (Yun & Huang Chang-jiang, 2005).

properties

IUPAC Name

N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZROVQLWOKYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861435
Record name rac-Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

CAS RN

224323-50-6
Record name rac-Linezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (±)-glycidylacetamide (VIIIB, EXAMPLE 11, 0.1571 g, 1.365 mmol) in THF (1.63 ml) at −78° is added N-carbomethoxy-3-fluoro-4-morpholinylaniline (IX, PREPARATION 2, 0.4358 g, 1.71 mmol, 1.26 eq) and lithium t-butoxide (0.1267 g, 1.583 mmol, 1.16 eq). The reaction mixture is then stirred at 0 to 11° for 17.5 hrs at which point HPLC showes an 80% yield of (±)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (retention time=0.97 min; method B; Stationary phase: 4.6×250 mm Zorbax RX C-8 column; mobile phase: 650 ml acetonitrile, 1.85 ml triethylamine, 1.30 ml acetic acid, water sufficient to make 1000 ml; flow rate: 3.0 ml/min; UV detection at 254 nm). The title compound is isolated by means known to those skilled in the art.
Name
(±)-glycidylacetamide
Quantity
0.1571 g
Type
reactant
Reaction Step One
Quantity
0.4358 g
Type
reactant
Reaction Step One
Quantity
0.1267 g
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Reactant of Route 3
Reactant of Route 3
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Reactant of Route 4
Reactant of Route 4
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Reactant of Route 5
Reactant of Route 5
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Reactant of Route 6
Reactant of Route 6
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

Citations

For This Compound
29
Citations
L Tammaro, C Saturnino, S D'Aniello, G Vigliotta… - International journal of …, 2015 - Elsevier
Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, chemically N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (empirical formula C 16 …
Number of citations: 30 www.sciencedirect.com
PK Reddy, K Mukkanti, DM Rao - Oriental Journal of …, 2013 - search.proquest.com
Oxazolidinone derivatives a very key intermediate of Linezolid 7 (ae) have been synthesized from 3-fluoro-4-morpholinyl aniline 2 in good yield. The structures of all the compounds …
Number of citations: 7 search.proquest.com
R Chavda, H Yadav, M Hinge… - Journal of Pharmaceutical …, 2016 - researchgate.net
To develop simple, sensitive, accurate, rapid and precise first derivative spectrophotometric method for the simulataneous estimation of Cefuroxime Axetil (CEF) and Linezolid (LIN) in …
Number of citations: 3 www.researchgate.net
EG Karagiannidou - International Journal - academia.edu
The pharmaceutical industry utilizes a wide variety of techniques to research, develop and manufacture active pharmaceutical ingredients (APIs). Linezolid is a synthetic antibacterial …
Number of citations: 2 www.academia.edu
A Bolasco, S Carradori, R Fioravanti - Expert Opinion on …, 2010 - Taylor & Francis
Importance of the field: Monoamine oxidase (MAO) plays a significant role in the control of intracellular concentration of monoaminergic neurotransmitters or neuromodulators and …
Number of citations: 85 www.tandfonline.com
PB da Silva, DL Campos, CM Ribeiro… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Tuberculosis, an infectious disease, has caused more deaths worldwide than any other single infectious disease, killing more than 1.5 million people each year; equating …
Number of citations: 15 www.tandfonline.com
RN Chavda, HN Yadav, MA Hinge, RD Shing, ES Patel… - infection, 2016 - ijpsr.info
A simple, precise, accurate, sensitive and rapid Simultaneous Equation method was developed for simultaneous estimation of Cefuroxime Axetil (CEF) and Linezolid (LIN) in Tablet …
Number of citations: 9 www.ijpsr.info
V Ferrone, M Carlucci, R Cotellese… - Drug testing and …, 2017 - Wiley Online Library
This study developed a high performance liquid chromatography (HPLC) method involving dried blood spotting (DBS) as a sampling method for the therapeutic drug monitoring of …
M Ashfaq, SSA Shah, T Najam… - Current Medicinal …, 2014 - ingentaconnect.com
Synthetic heterocyclic compounds have remarkable potential activity against diseases; thioamides, benzimidazoles, quinolones and derivatives with carboxylic acid and esters moieties …
Number of citations: 11 www.ingentaconnect.com
Z Khan, D Ualiyeva, K Jamal, B Ali, F Ahmad… - Medicine in Omics, 2023 - Elsevier
Mycobacterium tuberculosis (Mtb) is a causative agent of the infectious disease tuberculosis (TB), which has hampered susceptible populations in modern-day societies for years. …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.